molecular formula C12H12FNO2 B8299992 1-Fluoro-4-(2-methoxyethoxy)isoquinoline CAS No. 1408291-25-7

1-Fluoro-4-(2-methoxyethoxy)isoquinoline

Cat. No.: B8299992
CAS No.: 1408291-25-7
M. Wt: 221.23 g/mol
InChI Key: BOXFKSVJSPAKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(2-methoxyethoxy)isoquinoline is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1408291-25-7

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

1-fluoro-4-(2-methoxyethoxy)isoquinoline

InChI

InChI=1S/C12H12FNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

BOXFKSVJSPAKKJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(C2=CC=CC=C21)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-(2-methoxyethoxy)isoquinoline (368 mg, 1.548 mmol) in DMSO (7 mL) was added CsF (470 mg, 3.10 mmol) and heated to 140° C. for 2 hrs. LC/MS showed the desired product. The reaction was diluted with Ethylacteate and washed with water, and brine. The organic phase was collected, dried over sodium sulfate, and concentrated under vacuum to give the crude product which was purified by silica gel chromatography using a gradient of 5-25% EtOAc/Hexanes. The product fractions were collected and the solvent removed under vacuum to give it the desired product 1-fluoro-4-(2-methoxyethoxy)isoquinoline (241 mg, 70.4% yield) as a white solid. MS: MS m/z 222.15 (M++1).
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.